molecular formula C18H20N2O2 B14199239 4-[3-(4-Methylpiperazin-1-yl)phenoxy]benzaldehyde CAS No. 919088-08-7

4-[3-(4-Methylpiperazin-1-yl)phenoxy]benzaldehyde

Cat. No.: B14199239
CAS No.: 919088-08-7
M. Wt: 296.4 g/mol
InChI Key: NNHYIKOPXPSNGB-UHFFFAOYSA-N
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Description

4-[3-(4-Methylpiperazin-1-yl)phenoxy]benzaldehyde is a chemical compound with a complex structure that includes a piperazine ring, a phenoxy group, and a benzaldehyde moiety

Preparation Methods

The synthesis of 4-[3-(4-Methylpiperazin-1-yl)phenoxy]benzaldehyde typically involves multiple steps. One common method is the base-catalyzed Claisen-Schmidt condensation. This method involves the reaction of a substituted benzaldehyde with a phenoxy compound in the presence of a base such as potassium hydroxide. The reaction is usually carried out in an ethanolic solution and requires several hours of stirring .

Chemical Reactions Analysis

4-[3-(4-Methylpiperazin-1-yl)phenoxy]benzaldehyde can undergo various chemical reactions, including:

    Oxidation: This reaction can convert the aldehyde group to a carboxylic acid.

    Reduction: The aldehyde group can be reduced to an alcohol.

    Substitution: The phenoxy group can participate in nucleophilic substitution reactions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

4-[3-(4-Methylpiperazin-1-yl)phenoxy]benzaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[3-(4-Methylpiperazin-1-yl)phenoxy]benzaldehyde involves its interaction with specific molecular targets. The piperazine ring and phenoxy group allow it to bind to various receptors and enzymes, potentially modulating their activity. This interaction can affect different biochemical pathways, leading to various biological effects .

Comparison with Similar Compounds

4-[3-(4-Methylpiperazin-1-yl)phenoxy]benzaldehyde can be compared with other similar compounds, such as:

Properties

CAS No.

919088-08-7

Molecular Formula

C18H20N2O2

Molecular Weight

296.4 g/mol

IUPAC Name

4-[3-(4-methylpiperazin-1-yl)phenoxy]benzaldehyde

InChI

InChI=1S/C18H20N2O2/c1-19-9-11-20(12-10-19)16-3-2-4-18(13-16)22-17-7-5-15(14-21)6-8-17/h2-8,13-14H,9-12H2,1H3

InChI Key

NNHYIKOPXPSNGB-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)C2=CC(=CC=C2)OC3=CC=C(C=C3)C=O

Origin of Product

United States

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